Decursinol angelate

Descripción general

Descripción

El angelato de decursinol es un compuesto de piranocumarina derivado de las raíces de la hierba medicinal coreana Angelica gigas Nakai . Este compuesto ha ganado una atención significativa debido a sus potentes propiedades antiinflamatorias y anticancerígenas . El angelato de decursinol es conocido por su capacidad para modular varias vías biológicas, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El angelato de decursinol se puede extraer de las raíces de Angelica gigas Nakai utilizando varios métodos. Un método eficiente implica el uso de líquidos iónicos combinados con cristalización . El líquido iónico tetrafluoroborato de 1-butil-3-metilimidazolio ((BMIm)BF4) es particularmente efectivo para extraer el angelato de decursinol . El proceso de extracción se optimiza ajustando parámetros como la relación sólido-líquido, la temperatura y el tiempo . En condiciones óptimas, los rendimientos de extracción del angelato de decursinol son altos, y el compuesto se puede purificar aún más mediante técnicas de cristalización .

Métodos de producción industrial: Para la producción industrial, la cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para aislar y purificar el angelato de decursinol del extracto etanólico de Angelica gigas Nakai . La pureza del compuesto aislado puede alcanzar hasta el 99,97% utilizando HPLC de reciclaje . Este método garantiza la producción de angelato de decursinol de alta pureza adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: El angelato de decursinol experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran el angelato de decursinol incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar los resultados deseados .

Productos principales formados: Los productos principales formados a partir de las reacciones del angelato de decursinol dependen del tipo de reacción y los reactivos utilizados . Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El angelato de decursinol tiene una amplia gama de aplicaciones de investigación científica debido a sus diversas actividades biológicas . En química, se utiliza como un compuesto modelo para estudiar derivados de piranocumarina . En biología y medicina, el angelato de decursinol se investiga por sus efectos antiinflamatorios, anticancerígenos y neuroprotectores . Ha mostrado potencial en el tratamiento de diversas enfermedades inflamatorias crónicas, incluidos los cánceres, la artritis reumatoide, la retinopatía diabética y la enfermedad de Alzheimer . Además, el angelato de decursinol se explora por su papel en la modulación de las respuestas inmunitarias y la inhibición del crecimiento de las células cancerosas .

Mecanismo De Acción

El mecanismo de acción del angelato de decursinol implica la modulación de múltiples dianas y vías moleculares . Ejerce sus efectos inhibiendo la activación de factores de transcripción como el factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB) y el transductor de señal y activador de la transcripción 3 (STAT3) . El angelato de decursinol también modula la actividad de enzimas celulares, incluidas las metaloproteinasas de la matriz y la ciclooxigenasa, y las quinasas de proteínas como la quinasa del receptor extracelular y la fosfatidilinositol-3-quinasa . Estas interacciones conducen a la inhibición de las respuestas inflamatorias, la inducción de la apoptosis y la supresión de la proliferación de células cancerosas .

Comparación Con Compuestos Similares

El angelato de decursinol a menudo se compara con otros compuestos de piranocumarina, como la decursina y el decursinol . Si bien los tres compuestos comparten estructuras y actividades biológicas similares, el angelato de decursinol es único en su capacidad para modular un rango más amplio de dianas y vías moleculares . Esto lo convierte en un compuesto más versátil para aplicaciones terapéuticas . Otros compuestos similares incluyen la nodakenina y los decursinol cloroacrilatos, que también exhiben propiedades antiinflamatorias y anticancerígenas .

Actividad Biológica

Decursinol angelate (DA), a pyranocoumarin compound derived from the medicinal herb Angelica gigas, has garnered significant attention for its diverse biological activities. This article explores its anticancer, anti-inflammatory, antiangiogenic, and neuroprotective properties, supported by various research findings and case studies.

Overview of this compound

- Chemical Structure : this compound is an isomer of decursin, differing primarily in the esterified groups attached to the secondary alcohol. Both compounds share a similar structural framework, which contributes to their comparable biological effects.

- Source : Extracted from Angelica gigas, a plant known for its traditional medicinal uses in East Asia.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects across multiple cancer cell lines.

- Mechanism of Action : DA induces apoptosis and inhibits cell proliferation by affecting various signaling pathways. For instance, it has been shown to inhibit the growth of murine melanoma cells (B16F10) at concentrations as low as 75 µM, with significant morphological changes observed under microscopy .

Antiangiogenic Activity

This compound has demonstrated significant antiangiogenic properties, which are crucial for cancer treatment as they inhibit tumor growth by preventing new blood vessel formation.

- In Vitro Studies : DA inhibited VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). These findings were corroborated by in vivo studies showing reduced neovessel formation in chick chorioallantoic membranes and decreased tumor growth in mouse models .

Anti-inflammatory Effects

The compound also exhibits strong anti-inflammatory properties.

- Mechanism : DA inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and reduces reactive oxygen species (ROS) generation. This action is beneficial in managing chronic inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound.

- Research Findings : In animal models, DA administration showed promise in reducing neuroinflammation and protecting against neuronal damage. It was noted that DA could decrease acetylcholine activity in the hippocampus, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

- Melanoma Treatment : A study involving B16F10 melanoma cells demonstrated that this compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.

- Breast Cancer Research : In estrogen-dependent breast cancer cell lines (MCF-7), DA inhibited cell growth stimulated by estrogen, showcasing its potential as an adjunct therapy in hormone-related cancers .

Propiedades

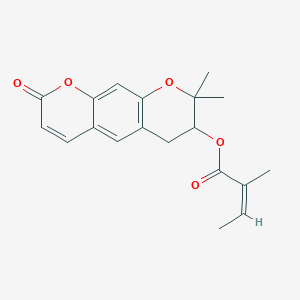

IUPAC Name |

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGABNGOXUSXQDD-XKGFZTIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315533 | |

| Record name | Decursinol angelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130848-06-5 | |

| Record name | Decursinol angelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130848-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decursinol angelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130848065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decursinol angelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECURSINOL ANGELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.